6-chloro-1,2,4,5-tetrazin-3-amine
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Overview
Description
6-Chloro-1,2,4,5-tetrazin-3-amine is a heterocyclic compound with the molecular formula C2H2ClN5. It is a derivative of tetrazine, characterized by the presence of a chlorine atom at the 6th position and an amine group at the 3rd position.
Mechanism of Action
Target of Action
It’s known that 1,2,4,5-tetrazines can generally interact with strained alkenes . The reactivity of a 1,2,4,5-tetrazine can be tuned by changing its electronic properties by varying the substituents in the 3-and/or 6-position .
Mode of Action
The mode of action of 3-Amino-6-chloro-1,2,4,5-tetrazine involves a ‘kinetic turn-on’ upon conjugation . This is based on the significant increase in reactivity following N-acylation predicted by quantum chemical calculations . The compound’s interaction with its targets results in a remarkable increase in reactivity upon acylation .
Biochemical Pathways
It’s known that tetrazine ligations have been applied in numerous applications in biomedical research, including bioconjugation, molecular imaging of proteins, surface antigens, small molecules/modified drugs, lipids, or glycans, cell modification with nanomaterials for clinical diagnostics, the development of smart fluorogenic probes, bioorthogonal approaches to the identification of drug targets in living cells, and healthcare materials .
Pharmacokinetics
The compound has a predicted boiling point of 3890±250 °C and a predicted density of 1717±006 g/cm3 .
Result of Action
It’s known that the compound exhibits high reactivity, high selectivity, biocompatibility, and metabolic stability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-6-chloro-1,2,4,5-tetrazine. For instance, the compound’s reactivity can be tuned by changing its electronic properties by varying the substituents in the 3-and/or 6-position . Additionally, the compound’s decomposition rate is sensitive to pressure and is in direct proportion to atmospheric pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1,2,4,5-tetrazin-3-amine typically involves the reaction of 3-amino-1,2,4,5-tetrazine with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1,2,4,5-tetrazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.
Major Products: The major products formed from these reactions include various substituted tetrazines, which can be further utilized in different applications .
Scientific Research Applications
6-Chloro-1,2,4,5-tetrazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is utilized in the development of materials with specific electronic and photonic properties.
Comparison with Similar Compounds
1,2,4,5-Tetrazine: The parent compound without any substituents.
3-Amino-1,2,4,5-tetrazine: Similar structure but lacks the chlorine atom.
6-Methyl-1,2,4,5-tetrazin-3-amine: A methyl group instead of chlorine at the 6th position.
Uniqueness: 6-Chloro-1,2,4,5-tetrazin-3-amine is unique due to the presence of both a chlorine atom and an amine group, which confer distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
6-chloro-1,2,4,5-tetrazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN5/c3-1-5-7-2(4)8-6-1/h(H2,4,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTORXXRWBRLQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N=N1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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